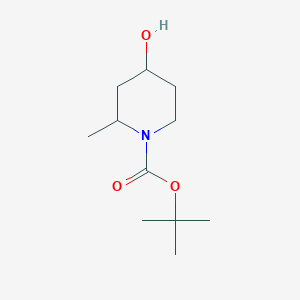

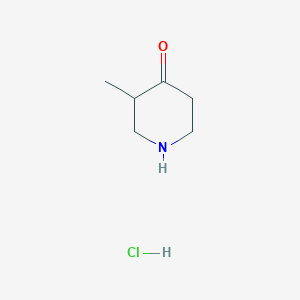

3-Methylpiperidin-4-one hydrochloride

説明

Synthesis Analysis

The synthesis of 3-Methylpiperidin-4-one hydrochloride involves heating the compound under reflux of an aqueous solution of HCL for 72 hours . The precipitate of benzoic acid formed is filtered, the aqueous phase is extracted with ether, and the aqueous phase concentrated to dryness .Molecular Structure Analysis

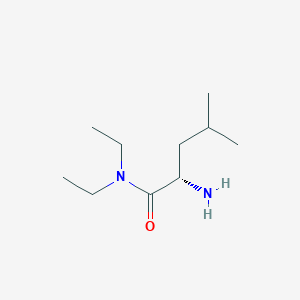

The molecular structure of 3-Methylpiperidin-4-one hydrochloride consists of 9 heavy atoms . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The exact mass is 149.0607417 and the monoisotopic mass is 149.0607417 .Physical And Chemical Properties Analysis

3-Methylpiperidin-4-one hydrochloride is a solid at room temperature . The compound has a Log Po/w (iLOGP) of 0.0 and a Log Po/w (XLOGP3) of 0.62 .科学的研究の応用

Drug Discovery

- Field : Pharmaceutical Sciences

- Application : Piperidine derivatives, including 3-Methylpiperidin-4-one, are utilized in different therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .

- Results : The results or outcomes obtained would also depend on the specific therapeutic application. However, the review article suggests that piperidine derivatives have shown promising results in these applications .

Antimicrobial Activity

- Field : Biomedical and Pharmacology

- Application : Piperidin-4-one derivatives have been synthesized and tested for their antibacterial and antifungal activities .

- Methods : The compounds were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .

- Results : Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) .

Corrosion Inhibition

- Field : Materials Science

- Application : Piperidin-4-one derivatives have been used in the inhibition of corrosion of mild steel in a 1% HCl solution .

- Methods : The rate of steel corrosion decreases with an increase in the concentration of these compounds, which synergistically inhibit corrosion by combined molecular adsorption on the metal surface .

- Results : The study found that these compounds effectively inhibited the corrosion of mild steel .

Synthesis of Pharmaceuticals and Alkaloids

- Field : Organic Chemistry

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The review article summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Precursor to Agrochemicals

- Field : Agricultural Chemistry

- Application : 3-Methylpyridine, a positional isomer of methylpyridine, is a precursor to pyridine derivatives that have applications in the agricultural industry .

- Methods : The conversion involves the ammoxidation of 3-methylpyridine .

- Results : This conversion is used to produce agrochemicals, such as chlorpyrifos .

Precursor to Pyridine Derivatives

- Field : Organic Chemistry

- Application : 3-Methylpyridine, a positional isomer of methylpyridine, is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .

- Methods : The conversion involves the ammoxidation of 3-methylpyridine .

- Results : This conversion is used to produce agrochemicals, such as chlorpyrifos .

Synthesis of Biologically Active Piperidines

- Field : Medicinal Chemistry

- Application : Piperidines, including 3-Methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods : The review article summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

将来の方向性

Piperidine derivatives, including 3-Methylpiperidin-4-one hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

3-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBLKABRBKHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627867 | |

| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpiperidin-4-one hydrochloride | |

CAS RN |

4629-78-1 | |

| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-piperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

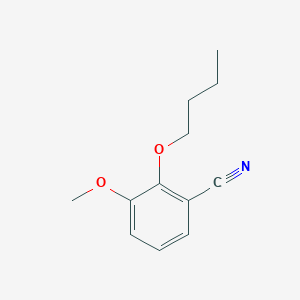

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

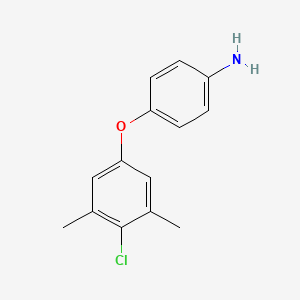

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

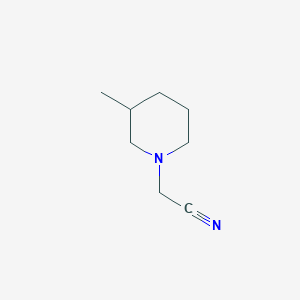

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)